molecular formula C17H14FN5O2 B14962332 5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one

5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one

Cat. No.: B14962332
M. Wt: 339.32 g/mol
InChI Key: ZEEIDIHVJNMHJT-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxymethyl group, and a pentazatricyclic core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one typically involves multi-step organic reactions. One common approach is to start with a fluorophenyl derivative and introduce the methoxymethyl group through a nucleophilic substitution reaction. The pentazatricyclic core is then constructed using a series of cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. Continuous flow chemistry techniques may also be utilized to enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound’s properties may be leveraged for the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity, while the pentazatricyclic core provides structural stability. The methoxymethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one
  • 5-(4-bromophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties. The fluorine atom’s electronegativity and size can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C17H14FN5O2

Molecular Weight

339.32 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one

InChI

InChI=1S/C17H14FN5O2/c1-25-9-13-15(10-2-4-11(18)5-3-10)16-19-8-12-14(23(16)22-13)6-7-20-21-17(12)24/h2-8,20H,9H2,1H3,(H,21,24)

InChI Key

ZEEIDIHVJNMHJT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)NNC=C3

Origin of Product

United States

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